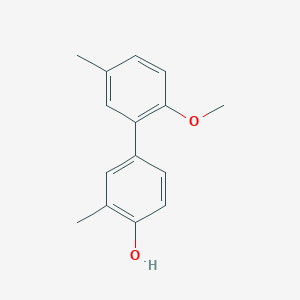
3-Methyl-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(3,4-methylenedioxyphenyl)phenol, 95% (3-M5-MDPP) is a phenolic compound with a wide range of applications in scientific research. It is a derivative of 3-Methyl-5-(3,4-methylenedioxyphenyl)phenol, which is also known as 5-Methyl-3-phenyl-4-oxo-2-thioxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid. 3-M5-MDPP is a white crystalline solid with a melting point of about 200°C and a boiling point of about 250°C. It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).
Mechanism of Action
3-M5-MDPP is a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as serotonin, norepinephrine, and dopamine. 3-M5-MDPP is oxidized by MAO to form 3-methyl-5-(3,4-methylenedioxyphenyl)phenol-4-sulfonate, which is then further metabolized.
Biochemical and Physiological Effects
3-M5-MDPP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine. In addition, it has been shown to increase the levels of these neurotransmitters in the brain. It has also been shown to increase the levels of serotonin in the hippocampus and amygdala, and to decrease the levels of dopamine in the striatum.
Advantages and Limitations for Lab Experiments
3-M5-MDPP has several advantages and limitations for laboratory experiments. One advantage is that it is available in high purity, which makes it ideal for use in experiments. In addition, it is relatively stable and does not require special storage conditions. However, 3-M5-MDPP can be toxic in high doses, and it can interact with other chemicals, so it should be handled with caution.
Future Directions
There are several potential future directions for research involving 3-M5-MDPP. One potential direction is to investigate the mechanisms of action of 3-M5-MDPP and its metabolites. In addition, further research could be conducted to explore the effects of 3-M5-MDPP on other neurotransmitters, such as glutamate and GABA. Finally, further research could be conducted to explore the potential therapeutic applications of 3-M5-MDPP, such as in the treatment of depression and anxiety.
Synthesis Methods
3-M5-MDPP can be synthesized by several methods. The most common method is the reaction of 3-methyl-5-(3,4-methylenedioxyphenyl)phenol with ethyl acetate, followed by hydrolysis of the resulting ester. This method has been used to synthesize 3-M5-MDPP in yields up to 95%. In addition, 3-M5-MDPP can also be synthesized by the reaction of 3-methyl-5-(3,4-methylenedioxyphenyl)phenol with sodium borohydride, followed by hydrolysis of the resulting boronate ester.
Scientific Research Applications
3-M5-MDPP is widely used in scientific research. It has been used as a substrate for the enzyme monoamine oxidase (MAO) and as a ligand for the serotonin transporter. It has also been used in studies of the metabolism of drugs, including opiates and cocaine. In addition, 3-M5-MDPP has been used in the synthesis of other compounds, such as 5-methyl-3-phenyl-4-oxo-2-thioxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid and 3-methyl-5-(3,4-methylenedioxyphenyl)phenol-4-sulfonate.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-4-11(6-12(15)5-9)10-2-3-13-14(7-10)17-8-16-13/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZECEZTZDSOGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














